molecular formula C10H10N2O2S B14290420 Propyl 1,2,3-benzothiadiazole-7-carboxylate CAS No. 124370-16-7

Propyl 1,2,3-benzothiadiazole-7-carboxylate

Cat. No.: B14290420
CAS No.: 124370-16-7
M. Wt: 222.27 g/mol
InChI Key: LGGNBHZZNNEZCQ-UHFFFAOYSA-N
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Description

Propyl 1,2,3-benzothiadiazole-7-carboxylate is a chemical compound that belongs to the class of benzothiadiazoles Benzothiadiazoles are bicyclic aromatic compounds composed of a benzene ring fused to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 1,2,3-benzothiadiazole-7-carboxylate can be synthesized through the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . Another method involves the Herz reaction, where anilines are converted to benzothiadiazoles by treatment with disulfur dichloride, forming an intermediate 1,3,2-benzothiazathiolium salt, which is then diazotised .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale diazotisation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is essential to maintain the stability of the intermediate compounds.

Chemical Reactions Analysis

Types of Reactions

Propyl 1,2,3-benzothiadiazole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene or thiadiazole rings.

Scientific Research Applications

Propyl 1,2,3-benzothiadiazole-7-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of propyl 1,2,3-benzothiadiazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 1,2,3-benzothiadiazole-7-carboxylate is unique due to the presence of the propyl and carboxylate groups, which enhance its solubility and reactivity compared to its parent compound. These functional groups also provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

124370-16-7

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

propyl 1,2,3-benzothiadiazole-7-carboxylate

InChI

InChI=1S/C10H10N2O2S/c1-2-6-14-10(13)7-4-3-5-8-9(7)15-12-11-8/h3-5H,2,6H2,1H3

InChI Key

LGGNBHZZNNEZCQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C2C(=CC=C1)N=NS2

Origin of Product

United States

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